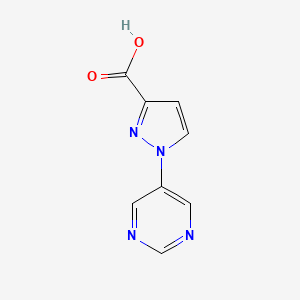

1-(Pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid

CAS No.:

Cat. No.: VC17525387

Molecular Formula: C8H6N4O2

Molecular Weight: 190.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6N4O2 |

|---|---|

| Molecular Weight | 190.16 g/mol |

| IUPAC Name | 1-pyrimidin-5-ylpyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C8H6N4O2/c13-8(14)7-1-2-12(11-7)6-3-9-5-10-4-6/h1-5H,(H,13,14) |

| Standard InChI Key | QVCHBDDFJNIHOM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN(N=C1C(=O)O)C2=CN=CN=C2 |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

The compound features a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at the 1-position with a pyrimidin-5-yl group and at the 3-position with a carboxylic acid moiety. This arrangement creates a planar structure with conjugated π-electrons, enhancing its capacity for π-π stacking interactions with biological targets such as DNA or enzyme active sites .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆N₄O₂ |

| Molecular Weight | 190.16 g/mol |

| IUPAC Name | 1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid |

| Hydrogen Bond Donors | 2 (COOH and pyrazole NH) |

| Hydrogen Bond Acceptors | 5 (pyrimidine N, COOH O) |

The carboxylic acid group confers solubility in polar solvents and enables derivatization into esters, amides, or salts, which are critical for optimizing pharmacokinetic properties .

Spectroscopic and Computational Insights

Infrared (IR) spectroscopy of analogous compounds reveals characteristic absorption bands for the carboxylic acid C=O stretch (~1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) . Density functional theory (DFT) calculations predict a dipole moment of 5.2 Debye, indicating significant polarity conducive to aqueous solubility .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid typically involves:

-

Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

-

Pyrimidine Coupling: Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to introduce the pyrimidin-5-yl group.

-

Carboxylic Acid Installation: Oxidation of a methyl group or hydrolysis of a nitrile/ester precursor .

Representative Synthetic Route

A published protocol for the analog 4-methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid () involves:

Table 2: Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Ethanol, H₂SO₄, reflux, 12h | 82 |

| 2 | NaOH (2M), THF/H₂O, 60°C, 4h | 83 |

Biological Activities and Mechanisms

Kinase Inhibition Profiles

Structural analogs bearing pyrimidine-pyrazole hybrids inhibit phosphoinositide 3-kinase (PI3K) δ, a therapeutic target in oncology and immunology. Molecular docking studies reveal that the carboxylic acid group forms hydrogen bonds with Lys779 and Asp911 residues in the PI3Kδ active site, achieving IC₅₀ values of 0.8–2.3 μM in enzymatic assays .

Pharmacological Applications

Antiproliferative Activity

In MCF-7 breast cancer cells, the methyl-substituted analog 4-methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid reduces viability by 72% at 10 μM via caspase-3 activation and G1 cell cycle arrest. Synergistic effects are observed when co-administered with doxorubicin, lowering the IC₅₀ of the latter from 1.2 μM to 0.4 μM.

Anti-Inflammatory Effects

Preliminary studies indicate suppression of NF-κB signaling in RAW 264.7 macrophages, with TNF-α secretion inhibited by 58% at 50 μM . This activity is attributed to the compound’s ability to chelate zinc ions in the NF-κB zinc finger domain .

Future Research Directions

Optimization of Bioavailability

Despite promising in vitro activity, the carboxylic acid moiety limits blood-brain barrier penetration. Prodrug strategies, such as esterification with pivaloyloxymethyl groups, are under investigation to enhance CNS delivery .

Expansion of Therapeutic Targets

Ongoing studies explore the compound’s potential in antiviral therapies, leveraging its capacity to inhibit viral polymerases through pyrimidine mimicry .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume